molecular formula C8H7BrN2 B14041527 7-Bromo-1H-indol-4-amine

7-Bromo-1H-indol-4-amine

Cat. No.: B14041527
M. Wt: 211.06 g/mol
InChI Key: CARHFWSTAIQOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-indol-4-amine is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indol-4-amine typically involves the bromination of 1H-indole-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-4-quinones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 1H-indol-4-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed:

    Oxidation: Indole-4-quinones

    Reduction: 1H-indol-4-amine

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

7-Bromo-1H-indol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-indol-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The bromine substituent can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1H-indole-4-amine: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    7-Chloro-1H-indol-4-amine: Similar structure but with a chlorine substituent, which can lead to different chemical and biological properties.

    7-Fluoro-1H-indol-4-amine: Contains a fluorine substituent, affecting its reactivity and interactions with biological targets.

Uniqueness: 7-Bromo-1H-indol-4-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-1H-indol-4-amine

InChI

InChI=1S/C8H7BrN2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H,10H2

InChI Key

CARHFWSTAIQOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1N)C=CN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.